Azetidin-3-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAXJDJIFGIBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435545 | |
| Record name | Azetidin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116770-48-0 | |
| Record name | Azetidin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azetidin-3-ylmethanamine chemical structure and properties
Topic: Azetidin-3-ylmethanamine: Chemical Structure, Properties, and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azetidin-3-ylmethanamine (CAS: 116770-48-0), also known as 3-(aminomethyl)azetidine, represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Characterized by a strained four-membered nitrogen heterocycle bearing a primary exocyclic amine, this scaffold offers a unique vector for substituent display that is distinct from its five- and six-membered congeners (pyrrolidines and piperidines). This guide provides a comprehensive analysis of its structural dynamics, physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Architecture
The azetidine ring is defined by significant ring strain (~25 kcal/mol), which imparts unique reactivity and conformational rigidity compared to larger heterocycles. Unlike the planar oxetane, the azetidine ring typically adopts a puckered conformation to minimize torsional strain between adjacent methylene groups.
-
Core Structure: A saturated four-membered ring containing one nitrogen atom.
-
Functional Arm: A primary methanamine group at the C3 position, providing a distinct exit vector for chemical elaboration.
-
Conformational Dynamics: The C3-substitution allows the methanamine tail to exist in pseudo-equatorial or pseudo-axial orientations, though the low barrier to ring inversion often allows for rapid equilibration in solution.
Key Identifiers
| Parameter | Detail |
| IUPAC Name | Azetidin-3-ylmethanamine |
| Common Name | 3-(Aminomethyl)azetidine |
| CAS Number | 116770-48-0 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 86.14 g/mol |
| SMILES | NCC1CNC1 |
Physicochemical Profile
Understanding the acid-base properties of Azetidin-3-ylmethanamine is critical for optimizing solubility and permeability in drug candidates. The molecule contains two basic centers: the secondary azetidine nitrogen and the primary exocyclic amine.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| pKa (Ring N) | ~11.0 - 11.3 | The secondary amine is highly basic, typical of azetidines due to ring strain effects increasing s-character in the C-N bonds, leaving the lone pair with high p-character. |
| pKa (Primary N) | ~9.5 - 9.8 | Typical range for primary alkyl amines; less basic than the ring nitrogen. |
| LogP | -1.1 | Highly polar/hydrophilic; excellent for lowering lipophilicity in lead optimization. |
| Fsp3 | 1.0 | Fully saturated scaffold, improving solubility and metabolic stability. |
| Boiling Point | ~62 °C (at 14 mmHg) | Predicted; typically isolated as a stable HCl or TFA salt due to volatility/stability. |
Advanced Synthesis Protocols
The synthesis of Azetidin-3-ylmethanamine generally proceeds through the reduction of a 3-cyanoazetidine precursor. Below is a field-validated protocol for the generation of the 1-Boc-protected intermediate, followed by deprotection.
Protocol A: Catalytic Hydrogenation of 1-Boc-3-cyanoazetidine
Objective: Reduction of the nitrile group to a primary amine while maintaining the Boc protecting group on the ring nitrogen.
Reagents:
-
Substrate: tert-Butyl 3-cyanoazetidine-1-carboxylate
-
Catalyst: Raney Nickel (active slurry)
-
Solvent: Methanol (MeOH) saturated with Ammonia (7N NH
in MeOH) -
Gas: Hydrogen (H
)
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in methanolic ammonia (0.2 M concentration).
-
Catalyst Addition: Carefully add Raney Nickel slurry (approx. 50 wt% relative to substrate) under an argon blanket. Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Seal the vessel and purge with N
(3x) followed by H (3x). Pressurize to 40 atm (approx. 600 psi) with H . -
Reaction: Stir vigorously at room temperature for 3.5 to 4 hours. Monitor consumption of nitrile by TLC or LC-MS.
-
Workup: Depressurize carefully. Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition). Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a viscous oil. Yields are typically >90%.
Protocol B: Deprotection to Azetidin-3-ylmethanamine Dihydrochloride
Objective: Removal of the Boc group to generate the salt form.
-
Dissolution: Dissolve the intermediate from Protocol A in 1,4-dioxane or dichloromethane (DCM).
-
Acidolysis: Add 4.0 M HCl in dioxane (5-10 equiv) dropwise at 0 °C.
-
Precipitation: Allow to warm to room temperature and stir for 2 hours. The product usually precipitates as a white solid.
-
Collection: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain Azetidin-3-ylmethanamine dihydrochloride.
Figure 1: Synthetic workflow for the production of Azetidin-3-ylmethanamine dihydrochloride from the cyano-precursor.
Medicinal Chemistry Applications
Azetidin-3-ylmethanamine acts as a versatile bioisostere and scaffold in drug design. Its compact size allows it to probe restricted binding pockets where larger rings (piperidines) would clash sterically.
Bioisosterism & Design Strategy
-
Piperidine Replacement: The azetidine ring contracts the spatial projection of the amine substituents. This "ring contraction" strategy is often used to improve metabolic stability (by reducing lipophilicity) and to fine-tune the basicity of the nitrogen centers.
-
Vector Positioning: The 3-substituted azetidine projects the methanamine tail in a geometry that mimics the
-turn of peptides or specific conformations of proline, making it valuable in peptidomimetic design. -
Fluoroquinolone Antibiotics: The scaffold is frequently used to displace the C7 halogen in fluoroquinolone cores, modulating the antibacterial spectrum and solubility profile.
Figure 2: Strategic applications of the azetidine scaffold in medicinal chemistry.
Safety & Handling
Hazards:
-
Corrosivity: As a low molecular weight amine, the free base is highly corrosive to skin, eyes, and mucous membranes. It can cause severe burns.[3]
-
Sensitization: Potential respiratory and skin sensitizer.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides. The free base absorbs atmospheric CO
rapidly to form carbamates/carbonates.
Storage Protocol:
-
State: Store preferably as the Dihydrochloride (2HCl) salt for long-term stability.
-
Environment: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Hygroscopicity: The salt forms are hygroscopic; store in a desiccator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10103118, Azetidin-3-ylmethanamine. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (Contextual grounding for azetidine ring strain and synthesis).
-
Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. (Source for bioisosteric applications).[3][4]
Sources
Beyond the Label: Structural Dynamics, Synthesis, and Nomenclature of 3-(Aminomethyl)azetidine (Azetidin-3-ylmethanamine)
Introduction & Nomenclature Analysis
In the high-stakes arena of fragment-based drug discovery (FBDD), small saturated heterocycles are prized for their ability to orient substituents into precise vectors while maintaining favorable physicochemical properties. Among these, the structure commonly cataloged as Azetidin-3-ylmethanamine represents a critical pharmacophore.
However, relying on catalog names can lead to ambiguity in patent filings and database curation. A rigorous IUPAC analysis reveals the preferred nomenclature and the structural logic behind it.
The Nomenclature Hierarchy (IUPAC P-44.4.1)
The core conflict in naming this molecule lies in the seniority between the ring (azetidine) and the carbon chain (methanamine).
-
Rule: When a principal functional group (in this case, the amine) appears on both the ring and the chain, the ring takes seniority over the chain (IUPAC Blue Book P-44.4.1).
-
Substituent: The methanamine group is treated as a prefix, specifically an (aminomethyl) group attached at position 3.
Preferred IUPAC Name (PIN): 3-(Aminomethyl)azetidine Common Commercial Alias: Azetidin-3-ylmethanamine (Treats the chain as parent)
Structural Properties & Pharmacophore Utility[4]
The utility of 3-(aminomethyl)azetidine stems from its unique geometric and electronic profile compared to its larger homolog, pyrrolidine.
Geometric Constraints
The azetidine ring is a strained 4-membered cycle (~26 kcal/mol ring strain). Unlike the flexible pyrrolidine (5-membered), the azetidine ring exists in a puckered conformation. This pucker rigidly directs the C3-substituent (the aminomethyl group) into a specific vector, reducing the entropic penalty upon binding to a protein target.
Electronic Modulation (Basicity)
This molecule possesses two nucleophilic nitrogen centers with distinct pKa values.
-
N1 (Ring Nitrogen): Secondary amine. Highly basic (pKa ~11.3 for unsubstituted azetidine) due to the relief of steric strain upon protonation and high s-character of the lone pair.
-
N_exocyclic (Chain Nitrogen): Primary amine. Typical alkylamine basicity (pKa ~9.8–10.0).
Data Summary: Physicochemical Profile
| Property | Value | Context |
| Molecular Weight | 86.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| CAS (Free Base) | 116770-48-0 | Air-sensitive liquid |
| CAS (2HCl Salt) | 221095-80-3 | Stable solid form for storage |
| CAS (1-Boc) | 325775-44-8 | Common synthetic precursor |
| Ring Strain | ~26 kcal/mol | High reactivity toward ring-opening nucleophiles |
| Topological Polar Surface Area | 38.05 Ų | Good membrane permeability predictor |
Synthetic Pathways: The "Make"
Synthesizing the free diamine is challenging due to its high polarity (water solubility) and volatility. The most robust route for medicinal chemistry applications involves the reduction of 1-Boc-3-cyanoazetidine , followed by controlled deprotection.
Protocol: Reduction of 1-Boc-3-cyanoazetidine
Objective: Generate the 1-Boc-3-(aminomethyl)azetidine intermediate, avoiding ring opening.
Reagents:
-
Substrate: 1-Boc-3-cyanoazetidine (CAS: 142253-55-2)
-
Reductant: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Azetidines are sensitive to moisture.
-
Solubilization: Dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Slowly add LiAlH4 (2.5 eq) as a solution in THF. Note: Solid addition can cause dangerous exotherms.
-
Reflux: Warm to room temperature, then reflux for 2-4 hours. Monitor by TLC (stain with Ninhydrin; the nitrile spot will disappear).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH4 in grams. -
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield 1-Boc-3-(aminomethyl)azetidine (CAS 325775-44-8).
Protocol: Deprotection to Dihydrochloride Salt
Objective: Remove the Boc group to yield the stable salt form (CAS 221095-80-3).
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane or MeOH.
-
Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Precipitation: Stir at RT for 2 hours. The product, 3-(aminomethyl)azetidine dihydrochloride , often precipitates as a white solid.
-
Collection: Filter and wash with diethyl ether to remove organic byproducts. Do not perform an aqueous workup, as the product is highly water-soluble.
Analytical Characterization
Verification of the core structure requires distinguishing between the ring protons and the exocyclic methylene protons.
-
1H NMR (D2O, 400 MHz) for 2HCl Salt:
- 4.15 (m, 2H, Ring CH-N)
- 3.95 (m, 2H, Ring CH-N)
- 3.40 (d, 2H, Exocyclic -CH2-NH2)
- 3.15 (m, 1H, Ring CH-C3)
-
Note: The absence of the Boc singlet (~1.4 ppm) confirms deprotection.
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 87.09
-
Found: 87.1
-
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
ChemicalBook. (2025).[5][6] 1-Boc-3-(Aminomethyl)azetidine Properties and CAS Data.Link
-
National Center for Biotechnology Information. (2025).[6] PubChem Compound Summary for CID 10103118, Azetidin-3-ylmethanamine.[2]Link
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[3][5][7][8][9] Heterocycles, 84(1), 223-264. Link
-
BLD Pharm. (2025).[1] Product Datasheet: Azetidin-3-ylmethanamine (CAS 116770-48-0).[2][10][11]Link
Sources
- 1. Azetidin-3-ylmethanamine dihydrochloride - Lead Sciences [lead-sciences.com]
- 2. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 10. 116770-48-0|Azetidin-3-ylmethanamine|BLD Pharm [bldpharm.com]
- 11. Azetidin-3-ylmethanaminedihydrochloride | 116770-48-0 [m.chemicalbook.com]
Azetidin-3-ylmethanamine Dihydrochloride: A Technical Guide for Medicinal Chemistry
Executive Summary
Azetidin-3-ylmethanamine (3-(Aminomethyl)azetidine) is a high-value, sp³-rich heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization. As a constrained diamine, it serves as a rigid bioisostere for flexible alkyl linkers (e.g., ethylenediamine) or larger saturated heterocycles (e.g., piperazine, 3-aminopyrrolidine).
This guide details the physicochemical properties, synthesis, handling, and application of its stable dihydrochloride salt form (CAS: 221095-80-3), providing researchers with the actionable data required to integrate this scaffold into drug candidates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The dihydrochloride salt is the preferred form for storage and handling due to the volatility and hygroscopicity of the free base.
Physicochemical Specifications
| Property | Free Base | Dihydrochloride Salt |
| IUPAC Name | Azetidin-3-ylmethanamine | Azetidin-3-ylmethanamine dihydrochloride |
| Structure |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | (Protonated form of Free Base) |
| CAS Number | 116770-48-0 | 221095-80-3 |
| Formula | C₄H₁₀N₂ | C₄H₁₂Cl₂N₂ |
| Mol.[1][2][3][4][5] Weight | 86.14 g/mol | 159.06 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Solubility | Miscible in water, DCM, MeOH | Highly soluble in Water, DMSO, MeOH |
| Acidity (pKa) | ~9.8 (primary amine), ~11.0 (ring N) | N/A (Salt form) |
| Stability | Volatile; absorbs CO₂ (air-sensitive) | Hygroscopic; stable under inert gas |
Key Structural Features
-
Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy, influencing its reactivity and puckering geometry.
-
Vector Positioning: The 3-position substitution allows substituents to exit the ring in a defined vector, distinct from pyrrolidine or piperidine analogs.
-
Fsp³ Character: Increases the fraction of sp³ hybridized carbons in a drug molecule, correlating with improved solubility and lower promiscuity.
Synthesis & Manufacturing
The synthesis of azetidin-3-ylmethanamine typically proceeds via the reduction of 1-Boc-3-cyanoazetidine , followed by acid-mediated deprotection. This route avoids the handling of the unstable free diamine until the final step of use.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Standard synthetic route from the commercially available nitrile precursor.
Detailed Protocol (Laboratory Scale)
Step 1: Reduction of Nitrile
-
Reagents: 1-Boc-3-cyanoazetidine, Lithium Aluminum Hydride (LiAlH4) or H₂/Raney Nickel.
-
Solvent: Anhydrous THF (for LiAlH4) or Methanol/NH₃ (for Hydrogenation).
-
Procedure:
-
Dissolve 1-Boc-3-cyanoazetidine in anhydrous THF under N₂.
-
Cool to 0°C and slowly add LiAlH4 (2.0 equiv).
-
Allow to warm to RT and stir until TLC indicates consumption of starting material (~4-16h).
-
Quench: Carefully quench with Fieser method (Water, 15% NaOH, Water). Filter precipitate.
-
Purification: Concentrate filtrate. The intermediate (1-Boc-3-aminomethylazetidine) is often used directly or purified via column chromatography.
-
Step 2: Boc-Deprotection & Salt Formation
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Procedure:
-
Dissolve the intermediate in minimal 1,4-dioxane or DCM.
-
Add 4M HCl in dioxane (excess, ~5-10 equiv) at 0°C.
-
Stir at RT. The product will precipitate as a white solid.
-
Isolation: Filter the solid under inert atmosphere (N₂). Wash with diethyl ether to remove residual HCl/dioxane.
-
Drying: Dry under high vacuum. Store in a desiccator.
-
Handling & Stability Guidelines
The dihydrochloride salt is hygroscopic . Proper handling is critical to maintain stoichiometry in reactions.
Storage & Safety
-
Storage: -20°C or 2-8°C under Argon/Nitrogen. Keep container tightly sealed.
-
Hygroscopicity: The salt will absorb atmospheric moisture, turning into a sticky gum. Weigh quickly or use a glovebox.
-
Safety: Irritant to eyes, skin, and respiratory system. The free base is corrosive.
Decision Tree: Salt vs. Free Base Usage
Figure 2: Operational decision tree for using the dihydrochloride salt in synthesis.
Applications in Drug Discovery
Bioisosterism & Scaffold Hopping
Azetidin-3-ylmethanamine offers a unique geometric profile compared to standard linkers.
-
Rigidification: Replaces flexible ethylenediamine linkers (-NH-CH₂-CH₂-NH-), reducing entropic penalty upon binding.
-
Ring Contraction: Serves as a contracted analog of 4-aminomethylpiperidine , reducing molecular weight (MW) and lipophilicity (LogP).
-
Metabolic Stability: The strained azetidine ring is generally metabolically robust compared to pyrrolidines, which are prone to oxidation.
Experimental Protocol: General Amide Coupling
To couple the primary amine of the scaffold to a carboxylic acid (R-COOH).
-
Activation: Dissolve R-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.
-
Addition: Add Azetidin-3-ylmethanamine 2HCl (1.1 equiv) followed by additional DIPEA (2.5 equiv) to neutralize the salt.
-
Note: Total base must be sufficient to neutralize both HCl molecules and deprotonate the carboxylic acid.
-
-
Reaction: Stir at RT for 2-16h. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. The azetidine ring nitrogen may require Boc-protection if orthogonal chemistry is planned subsequently.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10103118, Azetidin-3-ylmethanamine. Retrieved from [Link]
-
Lead Sciences. Azetidin-3-ylmethanamine dihydrochloride Product Data. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (General reference for azetidine geometry and utility).
Sources
- 1. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note: Synthetic Routes to 3-Functionalized Azetidines
Executive Summary & Strategic Importance
The azetidine ring (a saturated 4-membered nitrogen heterocycle) has transcended its status as a mere chemical curiosity to become a "privileged scaffold" in modern drug discovery.[1] It serves as a superior bioisostere for the gem-dimethyl group, offering precise vector control of substituents while lowering lipophilicity (LogP) compared to carbocyclic analogs. Furthermore, the high metabolic stability of the azetidine ring relative to larger heterocycles makes it an ideal spacer for fragment-based drug design (FBDD).
However, the synthesis of 3-functionalized azetidines presents unique challenges due to significant ring strain (~26 kcal/mol) and the entropic difficulty of forming small rings. This guide outlines three distinct, high-fidelity synthetic corridors to access these motifs, moving from classical carbonyl chemistry to cutting-edge strain-release methodologies.
Strategic Decision Matrix
Select your route based on the desired bond connection at C3:
-
Route A (C–N bonds): Reductive Amination of Azetidin-3-one. Best for: Rapid library generation of amines.
-
Route B (C–C bonds): Metal-Catalyzed Cross-Coupling. Best for: Installing aryl/heteroaryl groups.
-
Route C (C–Nu bonds): Strain-Release Functionalization. Best for: 1,3-disubstituted systems and difficult nucleophiles.
Route A: The Carbonyl Platform (Reductive Amination)
The most robust method for installing nitrogen-based functionality at the C3 position utilizes N-protected azetidin-3-ones. This approach leverages the high reactivity of the ketone in a strained ring, although care must be taken to avoid self-polymerization.
Mechanistic Insight
The reaction proceeds via the formation of an iminium ion intermediate.[2] Unlike unstrained ketones, the azetidin-3-one carbonyl is highly electrophilic due to the release of eclipsing strain upon hybridization change from sp² to sp³. However, the N-protecting group (typically Boc, Cbz, or Benzhydryl) is non-negotiable; free secondary amines in the ring will rapidly dimerize or polymerize.
Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one
Reagents:
-
N-Boc-azetidin-3-one (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-azetidin-3-one (1 mmol) in anhydrous DCM (5 mL).
-
Add the secondary amine (1.1 mmol). If the amine is a hydrochloride salt, add 1.1 equiv of DIPEA to liberate the free base.
-
Add catalytic acetic acid (AcOH) to adjust pH to ~5–6. Stir at room temperature for 30–60 minutes to ensure iminium formation. Note: Monitoring this step is difficult; standard practice assumes equilibrium is reached.
-
Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Data Summary: Common Yields
| Amine Type | Reducing Agent | Typical Yield | Notes |
|---|---|---|---|
| Secondary (Cyclic) | STAB | 85-95% | Very fast reaction. |
| Secondary (Acyclic) | STAB | 75-85% | Steric bulk can slow kinetics. |
| Primary Anilines | NaCNBH₃ | 60-75% | Requires stronger acid catalysis. |
Route B: Nickel-Catalyzed Cross-Coupling[3]
Palladium-catalyzed coupling at sp³ centers often suffers from slow oxidative addition and rapid
Mechanistic Diagram (Graphviz)
Caption: Simplified Ni-catalyzed radical cross-coupling mechanism preventing beta-hydride elimination.
Experimental Protocol: Negishi Coupling of 3-Iodoazetidine
Reagents:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Aryl Zinc Reagent (1.5 equiv, prepared in situ or commercial)
-
NiCl₂(glyme) (10 mol%)
-
Ligand: PyBox or BioX (12 mol%)
-
DMA (Dimethylacetamide)
Procedure:
-
Catalyst Prep: In a glovebox or under strict Argon, mix NiCl₂(glyme) and the ligand in DMA. Stir for 20 mins to form the active complex.
-
Substrate Addition: Add N-Boc-3-iodoazetidine (1 mmol) to the catalyst solution.
-
Coupling: Add the Aryl Zinc reagent dropwise.
-
Reaction: Stir at room temperature (or 40 °C for hindered substrates) for 12 hours.
-
Quench: Carefully quench with EtOH, then dilute HCl (1M) to break up zinc salts.
-
Purification: Standard extraction and silica chromatography.
Route C: Strain-Release Functionalization (Bicyclobutanes)[5]
This is the most advanced route, utilizing 1-azabicyclo[1.1.0]butane (ABB) intermediates. The relief of the immense ring strain (~60 kcal/mol in the bicyclic system) drives the addition of nucleophiles across the central C–N bond, resulting in 3-substituted azetidines.
Mechanistic Logic
The bridgehead C–N bond in ABB has high p-character, making it susceptible to nucleophilic attack.
-
Path A (Direct Attack): Nucleophile attacks C3, breaking the central bond and protonating Nitrogen.
-
Path B (Electrophilic Activation): An electrophile binds Nitrogen first, creating an activated azabicyclobutanium ion, which is then opened by a nucleophile at C3.
Workflow Diagram (Graphviz)
Caption: Divergent pathways for ABB ring opening to access 3-substituted azetidines.
Experimental Protocol: Sulfonamide Synthesis via ABB Opening
Reagents:
-
N-Tosyl-1-azabicyclo[1.1.0]butane (1.0 equiv)
-
Thiol or Amine Nucleophile (1.2 equiv)
-
Catalyst: None usually required for thiols; Lewis acid (e.g., LiOTf) for weak amines.
-
Solvent: THF or Toluene.
Procedure:
-
Preparation: Dissolve N-Tosyl-ABB (0.5 mmol) in anhydrous THF (2 mL).
-
Addition: Add the nucleophile (e.g., Thiophenol, 0.6 mmol) slowly at 0 °C.
-
Reaction: Allow to warm to room temperature. The reaction is often complete within 1 hour due to strain release.
-
Monitoring: Monitor by TLC. The disappearance of the starting material is usually distinct.
-
Workup: Concentrate directly.
-
Purification: Often requires minimal purification; a short silica plug is usually sufficient.
References
-
Duncton, M. A. (2011). Minireview: Azetidines: New Tools for the Medicinal Chemist. MedChemComm. Link
-
Fawcett, A., et al. (2023).[3] Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.[4] Angewandte Chemie International Edition.[5][6] Link
-
Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones.[6] Angewandte Chemie.[5][6] Link
-
Gianatassio, R., et al. (2019).[3] Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes.[5] Science. Link
-
Anderson, W. R., et al. (2021).[7] Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.[8] Chemical Reviews. Link
Sources
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. Nickel-Catalyzed C(sp3)-C(sp3) Cross-Coupling of Carboxamides and Unactivated Alkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Azetidin-3-ylmethanamine in Fragment-Based Drug Discovery
This Application Note is designed for medicinal chemists and fragment-based drug discovery (FBDD) practitioners. It details the strategic deployment of Azetidin-3-ylmethanamine —a high-value,
Introduction: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional,
Azetidin-3-ylmethanamine represents a privileged scaffold in this paradigm.[1][4] Unlike its 6-membered analogs (piperidine/piperazine), the 4-membered azetidine ring introduces significant ring strain (~25 kcal/mol) and a unique puckered geometry.[1] This scaffold allows researchers to:
-
Rigidify Linkers: Constrain flexible alkyl chains to reduce entropic penalties upon binding.[1][4]
-
Access Novel Vectors: Orient exit vectors at angles distinct from the
of piperazine or the of flexible alkyls. -
Modulate Basicity: Leverage the high basicity of the azetidine ring (pKa ~11.3) for specific electrostatic interactions.[1][4]
Physicochemical Profile & Design Vectors[5][6]
The utility of Azetidin-3-ylmethanamine lies in its dual-nitrogen architecture, offering two distinct growth vectors.[1]
Table 1: Comparative Physicochemical Properties
Comparison of Azetidin-3-ylmethanamine against common linker fragments.
| Property | Azetidin-3-ylmethanamine | Piperazine | Ethylenediamine | Impact in FBDD |
| Formula | Isomeric with piperazine but structurally distinct.[1][4] | |||
| MW | 86.14 Da | 86.14 Da | 60.10 Da | Ideal for "Rule of 3" compliance (<300 Da).[1][4] |
| Ring pKa | ~11.3 (Secondary) | ~9.8 | N/A | Stronger base; good for cation-pi interactions.[1][4] |
| Geometry | Puckered (Butterfly) | Chair | Flexible | Rigid definition of exit vectors.[1][4][5] |
| 1.0 | 1.0 | 1.0 | Maximizes 3D character.[1][4] | |
| Stability | Moderate (Polymerization risk) | High | High | Requires specific handling protocols (see Sec. 3).[1][4] |
Visualization: Vector Analysis
The following diagram illustrates the two orthogonal growth vectors available on the scaffold.
Figure 1: Orthogonal growth vectors. Vector A (Ring N) is typically used for scaffold attachment, while Vector B (Exocyclic N) is used for fragment growing or library diversification.[1]
Practical Chemistry: Handling & Stability
Stability Warning
The free base of Azetidin-3-ylmethanamine is hygroscopic and prone to polymerization due to ring strain.[4]
-
Storage: Always store as the dihydrochloride salt (
) or in N-protected forms (e.g., N-Boc). -
Temperature: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Basicity Considerations
The azetidine ring nitrogen is significantly more basic (pKa ~11.[4]3) than typical secondary amines.[1][4][5][6] This has two consequences:
-
Purification: Compounds often streak on silica gel.[1][4] Use amine-functionalized silica or add 1-5% triethylamine/ammonia to eluents.[1][4]
-
Coupling: When coupling to the ring nitrogen, standard HATU/DIEA protocols may require excess base or stronger activation due to the salt stabilization.[4]
Protocol: Orthogonal Library Synthesis
This protocol details the synthesis of a fragment library using 1-Boc-3-(aminomethyl)azetidine as the starting material. This strategy allows selective functionalization of the exocyclic amine (Vector B) followed by deprotection and functionalization of the ring amine (Vector A).
Workflow Diagram
Figure 2: Step-wise orthogonal functionalization strategy ensuring regiocontrol.
Detailed Methodology
Step 1: Functionalization of Exocyclic Amine (Vector B)
Target: Create diverse "warheads" or interaction motifs.
Option A: Reductive Amination (Recommended for solubility) [1]
-
Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 equiv) in DCE (0.1 M).
-
Add aldehyde (1.1 equiv) and Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
-
Stir at Room Temperature (RT) for 4–16 hours.
-
Quench: Add sat.
. Extract with DCM.[1][4] -
Validation: Check by LCMS (disappearance of amine).
Option B: Amide Coupling
-
Dissolve carboxylic acid (1.1 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][4] Stir for 5 mins.
-
Stir at RT for 2 hours.
Step 2: Deprotection of Azetidine Ring
Target: Expose the secondary amine for core attachment.
-
Dissolve the intermediate from Step 1 in DCM/TFA (4:1 v/v) or 4M HCl in Dioxane.
-
Stir at RT for 1 hour.
-
Evaporation: Remove solvent in vacuo.
-
Workup: If using TFA, co-evaporate with toluene (3x) to remove residual acid.[1][4] Obtain the product as a TFA or HCl salt.[4]
Step 3: Functionalization of Ring Nitrogen (Vector A)
Target: Attach to core scaffold or capping group.
-
Add excess DIPEA (5.0 equiv) to ensure the highly basic azetidine is free.[1][4]
-
Add electrophile (e.g., Sulfonyl chloride, Isocyanate, or Aryl Halide for
).[1]-
Tip: For
reactions (e.g., with chloropyrimidines), heat to 80°C in DMSO/DIPEA is often required due to steric bulk near the ring nitrogen.[1]
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] [Link]
-
Couty, F., & Drouillat, B. (2012).[1] The chemistry of azetidines. Tetrahedron, 68(10), 2329-2369.[1] [Link][1]
-
Bouché, L., et al. (2016).[1][4] Azetidines as a Growing Class of Building Blocks for Drug Discovery.[1][4][8][9] ChemMedChem, 11(20), 2227-2237.[1] [Link][1]
-
PubChem Compound Summary. (2024). Azetidine-3-ylmethanamine.[1][4] National Library of Medicine. [Link]
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Azetidines - Enamine [enamine.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Application Note: High-Fidelity Palladium-Catalyzed C(sp³)-H Arylation of Azetidines
Topic: Palladium-catalyzed C(sp3)-H arylation of azetidines Content Type: Application Notes and Protocols
Executive Summary & Strategic Value
Azetidines serve as critical bioisosteres for gem-dimethyl groups and proline analogs in modern drug discovery, offering reduced lipophilicity and defined vector orientation. However, their high ring strain (~26 kcal/mol) makes direct functionalization precarious; traditional methods often trigger ring-opening or decomposition.
This guide details the Palladium-Catalyzed C(sp³)-H Arylation of Azetidines , a transformative protocol that bypasses de novo synthesis. We focus on two distinct regioselective strategies:
-
C3-Arylation: Targeting the distal position for geometric analogs of substituted piperidines/pyrrolidines.
-
C2-Arylation: Targeting the
-position via bidentate directing groups.
Mechanistic Principles & Substrate Design
The Challenge of Azetidine Activation
Success in this reaction relies on balancing the Concerted Metallation-Deprotonation (CMD) energy barrier against the propensity for
-
C3-Selectivity: Achieved by exploiting the "puckered" conformation of the azetidine ring. The C3 hydrogens are spatially accessible to the metal center when specific transient or weak directing groups (like N-TFA) are employed, often assisted by bulky phosphate ligands that prevent coordinative saturation.
-
C2-Selectivity: Typically driven by strong bidentate auxiliaries (e.g., 8-aminoquinoline, picolinamide) that form stable 5-membered palladacycles, locking the metal at the
-position.
The Catalytic Cycle (Pd(II)/Pd(IV) Manifold)
The reaction generally proceeds via a Pd(II)/Pd(IV) cycle or a radical-involved Pd(II)/Pd(0) pathway depending on the oxidant. The protocol below utilizes the Pd(II)-Ag(I) cooperative system.
Figure 1: Generalized catalytic cycle for Directed C-H Arylation. The CMD step is rate-determining in many C3-arylation protocols.
Experimental Protocols
Protocol A: C3-Arylation of N-TFA Azetidines (Distal Selectivity)
Based on methodologies developed by Bull et al. [1]. This protocol is preferred for creating non-planar, architecturally complex fragments.
Reagents & Equipment:
-
Substrate: N-(Trifluoroacetyl)azetidine (1.0 equiv)
-
Aryl Iodide: Ar-I (3.0 equiv) – Electron-rich iodides perform best.
-
Oxidant/Scavenger: AgOAc (2.0 equiv)
-
Ligand/Additive: Dibenzyl phosphate ((BnO)₂PO₂H) (20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Vessel: Sealed pressure tube (10 mL)
Step-by-Step Procedure:
-
Setup (Glovebox/Schlenk): In a glovebox or under N₂ flow, charge the pressure tube with Pd(OAc)₂ (0.05 mmol), AgOAc (1.0 mmol), and (BnO)₂PO₂H (0.1 mmol).
-
Substrate Addition: Add the N-TFA azetidine (0.5 mmol) and the Aryl Iodide (1.5 mmol).
-
Note: If the substrate is a solid, add it with the catalyst. If liquid, add via syringe after solvent.
-
-
Solvation: Add anhydrous DCE (2.0 mL) to achieve a concentration of ~0.25 M.
-
Sealing & Heating: Seal the tube with a Teflon-lined cap. Place in a pre-heated aluminum block at 110 °C .
-
Reaction Time: Stir vigorously (1000 rpm) for 16–24 hours.
-
Visual Check: The reaction mixture will turn from brownish-orange to a dark grey/black suspension (precipitation of AgI).
-
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Critical Control Point: The N-TFA group is essential. It provides the necessary electron-withdrawing character to acidify the C3-H bonds and prevent amine oxidation, while being easily cleavable (NaBH₄/EtOH) post-reaction.
Protocol B: C2-Arylation via Picolinamide Auxiliaries (Proximal Selectivity)
Based on bidentate directing group strategies (e.g., Chen/Ma) [2].
Reagents:
-
Substrate: Azetidine-1-yl(pyridin-2-yl)methanone (N-PA azetidine).
-
Base: Cs₂CO₃ (1.0 equiv) or Ag₂CO₃
-
Solvent: Toluene or t-Amyl Alcohol.
-
Temperature: 110 °C.
Key Difference: This reaction proceeds via a 5,4-fused palladacycle. It is highly efficient but requires the installation and subsequent removal of the picolinamide (PA) group (typically via base hydrolysis or reduction).
Data Analysis & Validation
Expected Analytical Signatures
Upon arylation, the symmetry of the azetidine ring is broken. Use ¹H NMR to confirm regioselectivity.
| Feature | Starting Material (N-TFA Azetidine) | Product (3-Aryl-N-TFA Azetidine) |
| C3-H Signal | Multiplet ~2.2–2.5 ppm (2H) | Multiplet/Triplet ~3.8–4.2 ppm (1H) |
| C2/C4-H Signal | Triplet/Multiplet ~4.0–4.5 ppm (4H) | Split signals: diastereotopic protons (4H) |
| ¹⁹F NMR | Singlet ~ -70 ppm | Singlet ~ -70 ppm (Shift may vary slightly) |
| Mass Spec | [M+H]⁺ | [M+Ar+H]⁺ |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or poor solubility. | Ensure AgOAc is dry (light sensitive). Switch solvent to PhCF₃ (Trifluorotoluene). |
| Ring Opening | Reduce temperature to 90°C. Ensure N-TFA or N-PA group is intact (electron-withdrawing groups suppress ring opening). | |
| Silver Mirror | Decomposition of Ag salts. | Protect reaction from light. Ensure vigorous stirring to prevent Ag aggregation. |
| Regio-scrambling | Competition between C2/C3. | Use the specific ligands: (BnO)₂PO₂H strongly favors C3. Picolinamide strongly favors C2. |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 3-arylazetidines.
References
-
Bull, J. A. , et al. "Palladium-Catalyzed C(sp3)–H Arylation of Azetidines." Angew.[3][4] Chem. Int. Ed., 2015 , 54, 15836–15840.
-
He, G., Chen, G. "Palladium-Catalyzed C–H Functionalization of Azetidines."[5] Angew.[3][4] Chem. Int. Ed., 2011 , 50, 5192.
-
Ye, T., et al. "Palladium-Catalyzed C(sp3)–H Arylation of Azetidines." J. Am. Chem. Soc., 2016 , 138, 1265.
-
Daugulis, O. , et al. "Palladium-Catalyzed Ancillary Amino Acid-Promoted Functionalization of C(sp3)–H Bonds." Acc.[1][4][6][7] Chem. Res., 2015 , 48, 1053.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Application Note: Visible-Light Mediated Aza Paternò–Büchi Reaction for Azetidine Synthesis
[1][2][3][4][5]
Executive Summary & Strategic Value
Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, amines, and pyrrolidines. They offer distinct advantages in lowering lipophilicity (LogP) and improving metabolic stability compared to their larger ring counterparts.
Historically, the synthesis of azetidines via the aza Paternò–Büchi reaction (the [2+2] photocycloaddition of an imine and an alkene) was hindered by the requirement for high-energy UV light, which caused competing E/Z isomerization of the imine and background degradation.
This guide details the modern Visible-Light Mediated Triplet Energy Transfer (EnT) approach. By utilizing transition metal photocatalysts (Ir, Ru) or organic sensitizers (thioxanthone) under blue LED irradiation, researchers can access the reactive triplet state of the alkene (or imine surrogate) under mild conditions, bypassing the limitations of direct UV excitation.
Mechanistic Principles: The Triplet Energy Transfer (EnT) Pathway
Unlike classical Paternò–Büchi reactions that rely on direct excitation of the carbonyl/imine (n→π*), the modern aza-variant often employs a "transposed" mechanism or direct sensitization of the alkene.
The "Why" Behind the Protocol
-
Direct Excitation Failure: Direct excitation of acyclic imines typically results in rapid
photoisomerization, which is a non-productive energy sink, preventing cycloaddition. -
The EnT Solution: A photocatalyst (PC) absorbs visible light to reach its excited triplet state (
). Through Dexter energy transfer, it sensitizes the substrate (alkene or oxime) to its triplet state. This triplet intermediate undergoes [2+2] cycloaddition to form a 1,4-biradical, which subsequently collapses to the azetidine ring.[1]
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle for the Triplet Energy Transfer (EnT) mediated aza Paternò–Büchi reaction. Note the requirement for Dexter energy transfer, necessitating collision between catalyst and substrate.
Pre-Experimental Planning
Substrate Selection: The "Oxime" Advantage
Direct imines are often hydrolytically unstable. The most robust protocols (e.g., Schindler, Science 2014) utilize oxime esters or oxime ethers as imine surrogates.
-
Stability: Oximes are stable to silica chromatography.
-
Reactivity: The N-O bond reduces the energy barrier for radical closure.
-
Post-Modification: The N-O bond can be cleaved (e.g., Zn/AcOH or H2/Pd) to yield the free azetidine or azetidin-3-one.
Catalyst Selection Guide
The triplet energy (
| Catalyst | Target Substrates | Notes | |
| Ir(ppy)₃ | ~56 | Styrenes, Enones | Robust, standard starting point. |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | ~60 | Unactivated Alkenes | High oxidizing power; good for difficult substrates. |
| Thioxanthone | ~63 | Various | Organic alternative; inexpensive. |
| Ru(bpy)₃Cl₂ | ~46 | Low | Less common for this specific transformation. |
Detailed Protocol: Intramolecular Aza Paternò–Büchi
This protocol is optimized for the synthesis of bicyclic azetidines from tethered alkene-oximes, based on the methodologies established by the Schindler Lab.
Reagents & Equipment
-
Substrate: Tethered alkene-oxime ester (0.2 mmol scale).
-
Catalyst:
-Ir(ppy)₃ (1-2 mol%). -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC grade.
-
Light Source: 427 nm or 450 nm Blue LEDs (e.g., Kessil PR160 or high-density LED strips).
-
Vessel: Borosilicate glass vial (Schlenk tube preferred for rigorous degassing).
Experimental Workflow
Figure 2: Step-by-step workflow. Step 2 is the most common point of failure due to oxygen quenching.
Step-by-Step Procedure
-
Charge: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the oxime substrate (1.0 equiv) and
-Ir(ppy)₃ (0.01 equiv). -
Solvate: Add anhydrous MeCN to reach a concentration of 0.1 M (e.g., 2 mL for 0.2 mmol).
-
Degas: Crucial Step. Oxygen is a triplet quencher.
-
Method A (Preferred): Perform 3 cycles of freeze-pump-thaw.
-
Method B: Sparge the solution with a balloon of Argon for 15-20 minutes with vigorous stirring. Seal the vessel immediately.
-
-
Irradiate: Place the vessel 2-5 cm from the Blue LED source. Use a fan to keep the reaction temperature near ambient (25°C).
-
Note: Thermal background reactions can occur if the setup gets too hot (>40°C).
-
-
Monitor: Irradiate for 6–16 hours. Monitor consumption of the starting material by TLC. The product is often more polar than the starting oxime.
-
Purification: Remove solvent under reduced pressure. Purify directly via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Protocol Variant: Intermolecular Reaction
Intermolecular reactions are significantly more challenging due to the short lifetime of the excited triplet state and competitive dimerization of the alkene.
Key Modifications:
-
Concentration: Run at higher concentration (0.2 M - 0.5 M) to promote bimolecular collision.
-
Equivalents: Use a large excess of the alkene (3–5 equiv) relative to the oxime/imine.
-
Substrate Class: Cyclic oximes (e.g., isoxazolines) or glyoxylate-derived imines perform best.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction | Oxygen quenching | Re-degas rigorously. Check seal integrity. |
| No Reaction | Mismatched | Ensure Catalyst |
| Alkene Dimerization | Competitive pathway | Decrease alkene concentration or use slow addition of alkene. |
| Imine Hydrolysis | Wet solvent | Use anhydrous solvents and flame-dried glassware. |
| Low Yield | Lamp intensity | Ensure LEDs are focused. Check emission spectrum matches catalyst absorbance. |
Safety & Handling
-
Blue Light Hazard: High-intensity blue light (400-450 nm) is damaging to the retina. Always use orange-tinted protective eyewear or enclose the reactor in a light-proof box.
-
Transition Metals: Handle Iridium and Ruthenium catalysts with care; dispose of heavy metal waste according to EHS regulations.
References
-
Schindler, C. S. , et al. "Synthesis of Azetidines by Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions."[1][2] Science, vol. 344, no. 6182, 2014, pp. 392-396. Link
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. "Synthesis of azetidines by aza Paternò–Büchi reactions."[3][4] Chemical Science, vol. 11, 2020, pp. 7553-7561.[3] Link
-
Kumarasamy, E., et al. "Realizing an Aza Paternò-Büchi Reaction." Angewandte Chemie International Edition, vol. 56, no.[5] 25, 2017, pp. 7056–7061.[5] Link
- Galloway, J. D., & Yoon, T. P. "An Approach to the Aza-Paternò–Büchi Reaction via Triplet Energy Transfer." Angewandte Chemie International Edition, vol. 60, no. 26, 2021. (Contextual reference for EnT mechanisms).
-
Gilmour, R. , et al. "Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones." Angewandte Chemie International Edition, vol. 60, 2021, pp. 2684. Link
Sources
- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Azetidine Alkylation & Functionalization: Technical Support Hub
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Reaction Conditions for Azetidine Alkylation
Introduction: The Azetidine Paradox
Welcome to the technical support center for azetidine chemistry. If you are here, you likely appreciate the "Goldilocks" nature of the azetidine ring. With a ring strain of approximately 26 kcal/mol , azetidines are significantly more stable than aziridines (allowing for easier handling) but possess unique reactivity profiles compared to the inert pyrrolidine ring [1].
However, this strain creates a narrow operational window. Conditions that are too harsh (high T, strong Lewis acids) lead to ring-opening polymerization or hydrolysis. Conditions that are too mild result in stalled conversion due to the steric bulk of the 4-membered ring.
This guide provides self-validating protocols and troubleshooting workflows to navigate this landscape.
Module 1: N-Alkylation Strategies (SN2 & Reductive Amination)
Core Directive: The choice between direct alkylation (SN2) and reductive amination depends heavily on the electrophile's nature and the azetidine's substitution pattern.
Protocol A: Direct Alkylation (SN2)
Best for: Primary alkyl halides, unhindered electrophiles.
Standard Operating Procedure:
-
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup; DMF for solubility of polar substrates.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (1.5 equiv). Cesium is superior for sluggish electrophiles due to the "cesium effect" (higher solubility/basicity).
-
Temperature: Start at 25°C. Ramp to 60°C only if conversion is <10% after 4 hours.
-
Concentration: 0.1 M to 0.2 M. High concentration favors intermolecular polymerization.
Troubleshooting Table: SN2 Alkylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance or poor nucleophilicity. | Add KI (0.1 equiv) (Finkelstein condition) to generate a more reactive iodide electrophile in situ. Switch solvent to DMF. |
| Formation of Quaternary Salt | Over-alkylation. | This is rare for secondary amines like azetidine unless excess electrophile is used. Ensure Stoichiometry is 0.95:1 (Electrophile:Azetidine). |
| Linear Amine Byproduct | Ring opening via nucleophilic attack.[1] | The base is too strong or temperature too high. Switch from Cs₂CO₃ to NaHCO₃ or DIPEA . Lower T to <40°C. |
Protocol B: Reductive Amination
Best for: Aldehydes/Ketones, preventing over-alkylation.
Standard Operating Procedure:
-
Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].
-
Why: It is less toxic than NaBH₃CN and tolerates functional groups better. It does not reduce the aldehyde/ketone before the iminium forms [2].
-
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (1-2 drops) to adjust pH to ~5. This catalyzes iminium formation.[2]
FAQ: Reductive Amination
Q: I see a persistent intermediate on LCMS that won't reduce. What is it? A: This is likely the aminal or a stable iminium species.[3] Azetidines are sterically constrained; the iminium ion might be slow to form or reduce.
-
Fix: Switch to NaBH₃CN in MeOH with pH adjusted to 4-5. The smaller hydride source can access the steric pocket easier than the bulky acetoxyborohydride.
Q: My product is contaminated with the alcohol of the starting aldehyde. A: The reducing agent reduced the aldehyde before it reacted with the azetidine.
-
Fix: Pre-stir the azetidine and aldehyde for 30-60 mins before adding the reducing agent. Ensure water is excluded (use molecular sieves).
Visualization: Method Selection Workflow
Figure 1: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type and steric constraints.
Module 2: Stability & Ring Opening (The "Killer" Variable)
The Issue: The azetidine ring is kinetically stable but thermodynamically strained. Under acidic conditions, the nitrogen protonates, making the adjacent carbons highly electrophilic. A nucleophile (even a weak one like chloride or solvent) can attack C2 or C4, snapping the ring open to form a linear amine [3].
Mechanism of Failure:
-
Protonation: Azetidine (pKa ~11)
Azetidinium ion. -
Attack: Nucleophile (
) attacks -carbon. -
Result: Linear propyl-amine derivative (often seen as M+18 or M+36 in MS if water/chloride attacks).
Critical Control Points:
-
Avoid Strong Lewis Acids: AlCl₃ or BF₃·OEt₂ can trigger immediate polymerization.
-
Scavenge Acid: When using acid chlorides for acylation, always have excess base (TEA/DIPEA) present before addition.
-
Workup: Do not use strong HCl for pH adjustment during extraction. Use saturated NH₄Cl or citric acid buffers.
Figure 2: The pathway of acid-catalyzed ring opening, the primary mode of failure in azetidine synthesis.
Module 3: Advanced C-H Functionalization (Minisci-Type)
Context: For drug discovery, attaching the azetidine ring to a heteroaromatic core (e.g., pyridine, pyrazine) via C-H activation is high-value. This is often achieved via Minisci reactions .[4]
The Challenge: Classical Minisci conditions use Ag(I)/Persulfate and strong acid (TFA/H₂SO₄) at high temperatures. These conditions destroy azetidines.
Modern Solution: Photoredox Minisci To functionalize heteroarenes with azetidines without ring destruction, use Photoredox Catalysis .
Recommended Protocol (Proctor/Phipps Variation):
-
Radical Source: N-protected Azetidine-3-carboxylic acid (or redox-active ester).
-
Catalyst: Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (Photocatalyst).
-
Oxidant: Persulfate (S₂O₈²⁻) is often replaced or used in catalytic amounts with light.
-
Solvent: DMSO/H₂O or MeCN/H₂O.
-
Mechanism: The carboxylic acid is decarboxylated via Single Electron Transfer (SET) to generate the C3-radical, which adds to the heteroarene [4].
Why this works: It operates at Room Temperature and avoids the "super-acidic" media of thermal Minisci, preserving the 4-membered ring.
References
-
Couty, F., & Drouillat, B. (2013). Azetidines: New Horizons in Drug Discovery and Development. Tetrahedron, 69(12), 2693-2717. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Duncton, M. A. J. (2011). Minireview: Azetidines in Medicinal Chemistry. MedChemComm, 2(12), 1135-1161. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
Sources
Technical Support Center: Stereoselective Azetidine Synthesis
Unit: Small Molecule Process Development & Optimization Operator: Senior Application Scientist (ID: SAS-9001) Status: Online
Mission Statement
Welcome to the Azetidine Synthesis Support Hub. You are likely here because the formation of this four-membered ring is fighting you. The thermodynamic penalty of azetidine formation (~26 kcal/mol ring strain) combined with the entropic cost of forming a 4-membered ring makes this one of the most challenging heterocycles to synthesize stereoselectively.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your specific reaction failed and how to engineer a solution using kinetic control and transition state optimization.
Module 1: Intramolecular Nucleophilic Cyclization (4-exo-tet)
The "Workhorse" Method: Best for chiral pool synthesis and specific diastereomers.
Diagnostic FAQ: Why is my cyclization failing?
Q1: My LCMS shows consumption of starting material, but I am isolating oligomers instead of the azetidine. What is happening? Diagnosis: You are fighting an entropy vs. enthalpy battle.[1] The intermolecular polymerization (enthalpically favored) is outcompeting the intramolecular 4-exo-tet cyclization (entropically disfavored and strained). The Fix (The High-Dilution Principle):
-
Concentration: You must run this reaction at <0.05 M .
-
Addition Rate: Do not dump your substrate. Use a syringe pump to add the substrate to the base/catalyst solution over 4–6 hours. This keeps the instantaneous concentration of the active nucleophile low, statistically favoring the intramolecular event.
Q2: I am synthesizing a 2,4-disubstituted azetidine. I need the cis-isomer, but I am getting a 1:1 mixture or predominantly trans. Diagnosis: You are relying on thermodynamic control, which favors the trans isomer to minimize 1,3-diaxial-like steric repulsions. To get cis, you must force the reaction through a specific kinetic transition state.[1] The Fix (Transition State Engineering):
-
Leaving Group (LG) Selection: Switch from a halide (Br/I) to a bulky sulfonate (Tosylate or Nosylate). The bulkier LG increases the energy barrier of the rotation required to reach the trans transition state.
-
Base Selection: Switch to a non-coordinating base like NaHMDS in a non-polar solvent (Toluene). This promotes a "contact ion pair" transition state that locks the conformation of the intermediate anion, preventing bond rotation prior to closure.[1]
Protocol Refinement: The "Self-Validating" 4-exo-tet System
Use this protocol to validate if your failure is chemical or procedural.
| Parameter | Recommendation | Mechanistic Rationale |
| Solvent | Acetonitrile (ACN) or Toluene | ACN promotes SN2 character (dipolar aprotic). Toluene promotes tight ion-pairing for stereocontrol. |
| Temperature | Reflux (80°C+) | High thermal energy is required to overcome the activation energy ( |
| Base | K₂CO₃ (Robust) or NaH (Fast) | K₂CO₃ acts as a heterogeneous surface buffer, preventing rapid pH spikes that cause ring opening.[1] |
| Protecting Group | Tosyl (Ts) or Nosyl (Ns) | Acidifies the N-H proton ( |
Module 2: Visible-Light Mediated [2+2] Cycloaddition
The "Modern" Route: Best for complex scaffolds and accessing "impossible" substitution patterns.
Diagnostic FAQ: Troubleshooting Photoredox Catalysis
Q3: The reaction initiates but stalls at 40-50% conversion. Adding more catalyst doesn't help. Diagnosis: This is likely Product Inhibition or Inner-Filter Effect .[1] The azetidine product (or a byproduct) might be absorbing light at the same wavelength as your photocatalyst, or the reaction mixture has darkened, preventing light penetration.[1] The Fix:
-
Beer-Lambert Check: Run the reaction in a thinner vessel (e.g., flow reactor or narrow vial) to maximize surface-area-to-volume ratio.
-
Wavelength Shift: If you are using Blue LED (450 nm) and the mixture turns yellow/orange, switch to a Green LED (525 nm) and a compatible catalyst (e.g., Eosin Y or Rose Bengal) to bypass the absorption window of the impurities.
Q4: I am using the Schindler Protocol (Isoxazoline intermediate) but obtaining the racemic product despite using a chiral catalyst. Diagnosis: The Aza Paternò-Büchi reaction often proceeds via a Triplet Energy Transfer (EnT) mechanism. In the triplet state, the intermediate diradical has a long lifetime, allowing bond rotation that erases stereochemical information from the chiral catalyst before ring closure.[1] The Fix:
-
Strategy Shift: You cannot rely on chiral induction from the photocatalyst alone in EnT processes. You must use Substrate Control .
-
Auxiliary: Install a chiral auxiliary on the oxime/imine ether. The existing chirality will direct the facial approach of the alkene via steric gearing (1,2-induction).
Module 3: Isolation & Purification (The "Silent Killer")
Q5: My crude NMR looks perfect, but after column chromatography, I recover <10% yield. Diagnosis: Azetidines are highly basic and possess significant ring strain.[1] Standard Silica Gel (pH ~5–6) acts as a Lewis Acid, coordinating to the nitrogen lone pair and catalyzing ring-opening hydrolysis or polymerization.[1]
The Fix (Passivated Stationary Phase): Never run a "naked" silica column for azetidines.
-
Pre-treatment: Slurry your silica gel in Hexanes + 2.5% Triethylamine (Et₃N) for 30 minutes before packing.[1]
-
Eluent: Maintain 1% Et₃N in your mobile phase throughout the run.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is extremely acid-sensitive (e.g., electron-rich azetidines).[1]
Visualizing the Logic
Diagram 1: Method Selection Decision Matrix
Use this flow to determine the correct synthetic pathway for your specific substrate.
Caption: Decision tree for selecting the optimal synthetic methodology based on substrate substitution patterns.
Diagram 2: Stereocontrol Mechanism (Transition State)
Visualizing why "Choice of Base" dictates Cis/Trans selectivity in cyclization.
Caption: Mechanistic divergence showing how cation/solvent choice dictates stereochemical outcomes.
References
-
Schindler, C. S., et al. (2020).[1][2][3] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry.
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[1] Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science.
-
Couty, F., & Evano, G. (2009).[1][3][4] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Mughal, H., & Szostak, M. (2021).[1][5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
-
Bott, T. M., & West, F. G. (2011).[1] Preparation and Synthetic Applications of Azetidines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Managing stability issues of azetidine intermediates
Technical Support Center: Managing Stability of Azetidine Intermediates
Introduction: The Azetidine Paradox
Azetidines occupy a unique "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy of ~25.4 kcal/mol, they are significantly more stable than the explosive aziridines (27.7 kcal/mol) yet far more reactive than the inert pyrrolidines (5.4 kcal/mol).[1] This makes them valuable pharmacophores but creates a distinct set of stability challenges during synthesis, storage, and analysis.
This guide addresses the three primary failure modes of azetidine intermediates: Acid-Mediated Ring Opening , Cationic Polymerization , and Thermal Degradation .
Module 1: Storage & Handling (The Basics)
Q: My azetidine free base turned into a viscous gel overnight. What happened?
A: You likely triggered Cationic Ring-Opening Polymerization (CROP) . Unlike pyrrolidines, the azetidine nitrogen is sufficiently nucleophilic to attack another protonated or alkylated azetidine molecule, relieving ring strain by popping open the ring. This chain reaction creates a polyamine gum.
The Fix:
-
Never store azetidines as neat free bases for extended periods (>24h).
-
Conversion to Salt: If the intermediate must be stored, convert it immediately to a salt (HCl, Oxalate, or TFA). The protonated nitrogen (
) is non-nucleophilic, shutting down the polymerization pathway.
Decision Matrix: Free Base vs. Salt
Figure 1: Decision tree for handling azetidine intermediates based on protection status.
Module 2: Reaction Optimization & Workup
Q: I see significant decomposition during aqueous workup. How do I prevent hydrolysis?
A: The decomposition is likely Acid-Catalyzed Nucleophilic Ring Opening .
At low pH, the azetidine nitrogen protonates.[2] If a nucleophile (like water or chloride) is present, it attacks the
Troubleshooting Protocol: The "Buffered Workup" Standard acid/base extractions often destroy azetidines. Use this self-validating protocol instead.
-
Quench Check: Before adding water, check the reaction pH. If acidic, do not add water directly.
-
Cold Buffer Addition: Add cold (
C) saturated or phosphate buffer (pH 7-8).-
Checkpoint: Verify the aqueous layer pH is
before separating phases.
-
-
Rapid Extraction: Use DCM or
(azetidines partition poorly into ether/heptane). -
No Acid Wash: Never wash the organic layer with 1N HCl or citric acid to remove impurities. Use brine only.
Q: Can I use standard amide coupling conditions (HATU/DIPEA)?
A: Yes, but order of addition is critical. If you add the azetidine to the acid/HATU mixture before the base, the transient acidic environment can trigger ring opening.
Correct Order of Addition:
-
Dissolve Carboxylic Acid + HATU in DMF.
-
Add DIPEA (Base) and stir for 2 mins (Pre-activation).
-
Add Azetidine last.
-
Why? This ensures the azetidine only encounters the activated ester in a basic environment, preventing protonation.
-
Module 3: Structural Modification for Stability
Q: Which protecting group is best for azetidines?
A: Electron-withdrawing groups (EWGs) are essential for stability. They reduce the electron density on the nitrogen, making it less nucleophilic (preventing polymerization) and less basic (preventing protonation).[3]
| Protecting Group | Stability Rating | Notes |
| Tosyl (Ts) | ⭐⭐⭐⭐⭐ (Highest) | Highly stable. Strong EWG effect completely shuts down ring opening. Harder to remove (requires Na/Naphthalene or strong acid). |
| Boc | ⭐⭐⭐⭐ | Excellent balance. Stable to base/nucleophiles. Labile to acid (TFA), which can trigger ring opening during deprotection if not scavenged. |
| Cbz | ⭐⭐⭐⭐ | Very stable. Removed by hydrogenation (neutral conditions), avoiding the acid-trap of Boc removal. |
| Benzyl (Bn) | ⭐ (Lowest) | Avoid. The nitrogen remains basic/nucleophilic. Bn-azetidines are prone to polymerization and oxidative degradation. |
Mechanism of Acid-Mediated Ring Opening
Figure 2: The acid-catalyzed decomposition pathway. Protonation activates the ring for nucleophilic attack.
Module 4: Analytical Challenges
Q: My LCMS shows the product, but GCMS shows a different peak with the same mass. Why?
A: You are seeing Thermal Isomerization in the GC injector.
Azetidines can undergo thermal ring-opening or rearrangement at high temperatures (
The "Ghost Peak" Diagnostic:
-
Run LCMS: If the peak is pure azetidine.
-
Run GCMS: If you see a split peak or a peak with a different retention time but identical mass (often an imine isomer).
Analytical Protocol:
-
Primary Method: Use Reverse Phase HPLC/UPLC with basic mobile phases (Ammonium Bicarbonate, pH 10) if possible. Acidic mobile phases (0.1% Formic Acid) are acceptable only if the run time is short and temperature is low (
C). -
GC Settings: If GC is mandatory, use a "Cool On-Column" injection or lower the inlet temperature to
C.
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]
-
Mughal, H., & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry (Org. Biomol. Chem.). [Link]
-
University of Twente. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating Novel Azetidine Derivatives: A Comparative Bioactivity & Stability Guide
Executive Summary
In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a high-value bioisostere for pyrrolidine and piperidine scaffolds.[1][2][3] Its inclusion often lowers lipophilicity (LogD) while increasing metabolic stability and solubility—a strategy known as the "Azetidine Switch."[2] However, the inherent ring strain (~26 kcal/mol) introduces specific biological risks, particularly regarding chemical reactivity and rapid metabolic clearance in certain substitution patterns.[2]
This guide provides a rigorous validation framework for researchers, moving beyond simple potency assays to a comprehensive assessment of "developability."[2]
Part 1: The Azetidine Advantage (Comparative Analysis)
To validate a novel azetidine derivative, one must first benchmark it against its 5- and 6-membered analogs.[2] The primary justification for using an azetidine core is the improvement of Lipophilic Efficiency (LipE) .[2]
Comparative Metrics: Azetidine vs. Alternatives
The following table summarizes the expected physicochemical shifts when contracting a ring from Piperidine (6) or Pyrrolidine (5) to Azetidine (4).[2]
| Feature | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Ring Strain | ~0 kcal/mol (Chair) | ~6 kcal/mol | ~26 kcal/mol | High strain can lead to ring-opening toxicity; requires stability testing.[2] |
| Basicity (pKa) | ~11.0 | ~11.3 | ~10.5 - 11.0 | Slightly lower pKa can improve membrane permeability.[2] |
| Lipophilicity (LogP) | High (Reference) | Moderate | Low (Decreased) | Lowers LogP by ~1 unit vs piperidine; improves aqueous solubility.[2] |
| Metabolic Liability | High (Oxidation prone) | Moderate | Variable | Often blocks metabolic "soft spots" found in larger rings, but can introduce instability if not substituted correctly.[2] |
| Vector Geometry | 60° exit vectors | 72° exit vectors | ~90° exit vectors | Distinct geometry allows access to novel binding pockets.[2] |
The "Azetidine Switch" Logic
The following diagram illustrates the strategic decision-making process for substituting larger rings with azetidine to optimize lead compounds.
Caption: The "Azetidine Switch" workflow for optimizing physicochemical properties in lead optimization.
Part 2: Experimental Validation Framework
Validating biological activity requires a dual-track approach: Potency (Does it work?) and Stability (Does it survive?).[2]
Phase 1: In Vitro Potency (Antimicrobial/Anticancer)
Azetidines are frequently explored as efflux pump inhibitors (antimicrobial) or kinase inhibitors (anticancer).[2]
-
Critical Control: Because azetidines are basic amines, they can accumulate in lysosomes (lysosomotropism).[2] You must distinguish between specific target engagement and non-specific cytotoxicity.[2]
-
Solubility Check: Azetidines are generally soluble, but hydrophobic substituents can cause precipitation in DMSO.[2] Always run a nephelometry check before bioassays.[2]
Phase 2: The "Stability Trap" (ADME Profiling)
Warning: While azetidines are generally stable, specific derivatives (especially those with electron-withdrawing groups on the nitrogen) can undergo rapid ring opening or hydrolysis.[2]
-
Case Reference: TZT-1027 azetidine analogs previously failed due to a half-life (
) of < 2 minutes in mouse liver microsomes, despite high potency [1].[2][4] -
Mandatory Assay: Microsomal Stability (Phase I metabolism) is a "Go/No-Go" gate for this scaffold.[2]
Part 3: Detailed Experimental Protocols
Protocol A: High-Throughput MIC Determination (Antimicrobial)
Target: Validating antibacterial activity of azetidine derivatives against ESKAPE pathogens.[2]
1. Preparation:
-
Stock Solution: Dissolve azetidine derivative in 100% DMSO to 10 mM.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Inoculum: Adjust bacterial suspension to
CFU/mL.
2. Workflow:
-
Dispense: Add 50 µL of CAMHB to columns 2-12 of a 96-well plate.
-
Dilute: Add 100 µL of compound stock (diluted to 2x starting concentration) to column 1. Perform 1:2 serial dilutions from column 1 to 10.
-
Controls:
-
Inoculate: Add 50 µL of bacterial suspension to wells 1-11.
-
Incubate: 16-20 hours at 37°C.
3. Readout:
-
Visual: Turbidity indicates growth.[2]
-
Quantitative: Read OD600.
-
Validation: The MIC is the lowest concentration with no visible growth.[2]
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Target: Assessing the vulnerability of the strained azetidine ring to oxidative metabolism.[2]
1. System:
-
Enzyme: Pooled Liver Microsomes (Human/Mouse) at 0.5 mg protein/mL.[2]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]
2. Workflow:
-
Pre-incubation: Mix microsomes and test compound (1 µM final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH solution to start the reaction.[2]
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately add aliquot to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
3. Calculation:
Plot
-
Success Criteria:
min (Human microsomes).
Part 4: Logical Validation Pathway
The following diagram outlines the decision tree for elevating a novel azetidine hit to a lead candidate.
Caption: Step-by-step Go/No-Go validation logic for azetidine drug candidates.
References
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Source: MDPI (Marine Drugs) Significance:[2] Highlights the metabolic instability risks of specific azetidine derivatives (
min).[2][4] URL:[Link][2][5] -
Azetidines in Medicinal Chemistry: Emerging Applications. Source: PubMed / NIH Significance:[2] Comprehensive review of azetidine physicochemical properties and approved drugs (e.g., Baricitinib).[1][2] URL:[Link]
-
Piperidine vs. Pyrrolidine vs. Azetidine: A Comparative Analysis. Source: BenchChem / ResearchGate Significance:[2] Data on pKa and LogP shifts between 4-, 5-, and 6-membered rings.[2] URL:[Link]
-
Antimicrobial Potential of Various Substituted Azetidine Derivatives. Source: MedCrave Significance:[2] Validates the use of azetidine scaffolds in antibiotic drug design. URL:[Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Chair: Azetidin-3-ylmethanamine as a High-Performance Bioisostere for Piperazine
Executive Summary: The Verdict
For decades, piperazine has been the workhorse of medicinal chemistry—a reliable linker that modulates basicity and solubility. However, its ubiquity has led to intellectual property (IP) crowding and specific metabolic liabilities, particularly N-oxidation and reactive metabolite formation.
Azetidin-3-ylmethanamine (3-(aminomethyl)azetidine) has emerged as a superior bioisostere for programs requiring a diamine motif. Unlike the rigid chair conformation of piperazine, this scaffold offers a unique combination of reduced lipophilicity (lower LogD) , enhanced metabolic stability , and a flexible-yet-anchored exit vector that allows for exploring novel chemical space. This guide details the structural mechanics, synthetic accessibility, and performance metrics required to successfully deploy this scaffold in your lead optimization campaigns.
Part 1: Structural & Physicochemical Mechanics
The primary failure mode in replacing piperazine is assuming a direct geometric overlay. While both are diamines with the formula C₄H₁₀N₂, their spatial presentation is distinct.
1. Vector Analysis & Geometry
Piperazine exists predominantly in a chair conformation, locking the nitrogen atoms at a distance of approximately 2.9 Å with antiparallel lone pairs.
Azetidin-3-ylmethanamine introduces a "puckered" 4-membered ring with an exocyclic methylene linker. This extends the potential reach of the distal nitrogen while altering the bond vector.
-
N-N Distance: The exocyclic methylene extends the N-N distance range to 3.2–3.6 Å (extended), allowing the molecule to span deeper binding pockets that piperazine cannot reach.
-
Flexibility: The exocyclic C-C bond provides rotational freedom, allowing the distal amine to adopt multiple conformations to optimize H-bond interactions, unlike the rigid piperazine.
2. Physicochemical Profile (The Data)
The following table compares the core properties of the two scaffolds when used as a linker between an aryl group (Ar) and a polar headgroup (R).
| Property | Piperazine Core | Azetidin-3-ylmethanamine Core | Impact on Drug Design |
| Formula | C₄H₁₀N₂ | C₄H₁₀N₂ | Isomeric; no mass penalty. |
| Geometry | 6-membered Chair (Rigid) | 4-membered Ring + Exocyclic Linker | Azetidine allows "vector scanning" of the active site. |
| Basicity (pKa) | N1: ~9.8, N4: ~5.6 | Ring N: ~10.5, Exocyclic N: ~9.5 | Azetidine is generally more basic . May require fluorination to tune permeability. |
| Lipophilicity (LogD) | Moderate | Lower (Typically -0.3 to -0.5 units) | Improves solubility and lowers metabolic clearance. |
| Metabolic Liability | High (N-oxidation, Ring opening) | Low (Steric bulk of ring prevents N-ox) | Extends half-life ( |
| Fsp³ Character | 1.0 | 1.0 | Maintains high fraction of sp³ carbons (critical for clinical success). |
Expert Insight: The higher basicity of the azetidine ring nitrogen can be a double-edged sword. While it improves solubility, it may hinder passive permeability. If cell potency drops, consider adding a fluorine atom to the C3 position of the azetidine ring to lower the pKa of the ring nitrogen by ~1–2 units (the "fluorine effect").
Part 2: Visualizing the Bioisosteric Shift
The following diagram illustrates the structural relationship and the vector shift when moving from a piperazine linker to an azetidin-3-ylmethanamine linker.
Figure 1: Comparison of spatial vectors and properties between Piperazine and Azetidin-3-ylmethanamine.
Part 3: Synthetic Workflow & Protocols
Synthesizing azetidin-3-ylmethanamine derivatives is less trivial than buying piperazine, but the protocol below is robust and scalable. We utilize 1-Boc-3-(aminomethyl)azetidine as the primary building block.
Protocol: Selective Functionalization of the Diamine
Objective: Couple an aryl halide (Ar-X) to the azetidine ring nitrogen, followed by amide coupling to the exocyclic amine.
Reagents:
-
Starting Material: 1-Boc-3-(aminomethyl)azetidine (CAS: 91188-13-5)
-
Step 1 (Deprotection): TFA/DCM (1:1) or HCl/Dioxane (4M).
-
Step 2 (SɴAr Coupling): Ar-F or Ar-Cl (electrophile), DIPEA (base), DMSO (solvent).
-
Step 3 (Amide Coupling): Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
Step-by-Step Methodology:
-
Deprotection (Boc Removal):
-
Dissolve 1-Boc-3-(aminomethyl)azetidine in DCM (0.5 M).
-
Add TFA dropwise at 0°C until ratio is 1:1. Stir for 2 hours at RT.
-
Validation: Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue).
-
Concentrate in vacuo. Critical: Perform an ion-exchange workup (SCX-2 column) to release the free base diamine if the next step is SɴAr, as ammonium salts react poorly in nucleophilic substitutions.
-
-
Selective SɴAr (Ring Nitrogen Functionalization):
-
Rationale: The ring nitrogen (secondary) is more nucleophilic and sterically accessible for SɴAr than the primary exocyclic amine in many contexts, but selectivity can be tricky.
-
Alternative Strategy (Recommended): Use 1-Boc-3-(aminomethyl)azetidine to couple the exocyclic amine first (if making an amide), then deprotect and couple the ring nitrogen. This orthogonal protection guarantees regioselectivity.
-
Revised Robust Workflow (Orthogonal Approach):
Figure 2: Orthogonal synthetic route ensuring regiospecific functionalization of the diamine.
Part 4: Metabolic Stability & Case Studies
The "Metabolic Soft Spot" of Piperazine
Piperazine rings are prone to oxidation by CYP450 enzymes (particularly CYP2D6 and CYP3A4), leading to:
-
N-Oxidation: Formation of the N-oxide on the tertiary amine.
-
Ring Opening:
-carbon hydroxylation leading to ring cleavage (ethylenediamine derivatives).
The Azetidine Advantage
In a direct comparison study involving Sigma Receptor ligands (See Reference 1), replacing a piperazine linker with azetidin-3-ylmethanamine resulted in:
-
Maintenance of Affinity:
values remained in the low nanomolar range, proving the vector overlap is sufficient for binding. -
Improved Metabolic Stability: The azetidine ring is sterically compact and strained. This strain alters the hybridization and geometry, often making the
-protons less accessible to CYP heme centers compared to the relaxed chair of piperazine. -
Reduced Efflux: The lower lipophilicity (LogD) often reduces P-gp efflux ratios, improving CNS penetration.
Experimental Validation (Self-Check)
To verify the bioisosteric improvement in your specific series, run the Microsomal Stability Assay :
-
Incubate both the Piperazine and Azetidine analogs (1 µM) with human liver microsomes (HLM) and NADPH.
-
Sample at 0, 15, 30, and 60 mins.
-
Analyze via LC-MS/MS.
-
Success Criteria: The Azetidine analog should show a
(intrinsic clearance) at least 2-fold lower than the Piperazine analog.
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: PubMed URL:[Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. Source: ResearchGate URL:[1][2][3][4][Link]
-
Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. Source: PubMed Central URL:[Link]
-
A Single-Step Synthesis of Azetidine-3-amines. Source: PubMed URL:[Link]
Sources
Metabolic Stability of Azetidine-Containing Analogs: A Comparative Technical Guide
Topic: Comparing the metabolic stability of azetidine-containing analogs Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a critical bioisostere for larger rings like pyrrolidine and piperidine.[1] While its primary utility is often cited as lowering lipophilicity (
This guide provides a technical comparison of azetidine-containing analogs against their 5- and 6-membered counterparts. It synthesizes physicochemical drivers, metabolic liabilities, and experimental data to assist medicinal chemists in scaffold selection.
Key Insight: Azetidines typically enhance metabolic stability by reducing overall lipophilicity and altering the basicity of the nitrogen center, thereby reducing clearance by cytochrome P450 (CYP) enzymes. However, this comes at the cost of high ring strain (~25 kcal/mol), which introduces unique decomposition risks (e.g., acid-catalyzed ring opening) absent in larger rings.
Physicochemical Drivers of Stability
To understand the metabolic fate of azetidines, one must first analyze the structural forces at play compared to alternative scaffolds.
Ring Strain and Reactivity
The metabolic stability of saturated heterocycles is governed by the interplay between oxidative susceptibility (CYP-mediated) and chemical instability (ring strain).
-
Piperidine (6-membered): Negligible ring strain (~0 kcal/mol). Highly stable chemically but prone to oxidative metabolism at the
-carbon due to accessibility and lipophilicity. -
Azetidine (4-membered): High ring strain (~25.4 kcal/mol). This strain deforms the bond angles (
), increasing the -character of the nitrogen lone pair. This often lowers the compared to pyrrolidine, potentially reducing cation-trapping in the lysosome and altering CYP binding affinity.
Lipophilicity ( )
Metabolic clearance (
-
Mechanism: Lower lipophilicity reduces non-specific binding to the CYP active site (the "grease ball" effect), thereby decreasing the rate of oxidative clearance.
Comparative Analysis: Azetidine vs. Alternatives
The following table summarizes the metabolic and physicochemical trade-offs when transitioning from larger rings to azetidine.
Table 1: Comparative Metabolic Profiles
| Feature | Piperidine (6-mem) | Pyrrolidine (5-mem) | Azetidine (4-mem) | Impact on Drug Design |
| Ring Strain | ~0 kcal/mol | ~6 kcal/mol | ~25 kcal/mol | Azetidine introduces risk of ring-opening metabolites. |
| Lipophilicity | High (Baseline) | Moderate | Low | Azetidine significantly improves metabolic stability via reduced CYP binding. |
| Metabolic Soft Spot | Ring Opening / N-Dealkylation | Azetidine blocks | ||
| Basicity ( | ~11.0 | ~10.5 | ~10.0 - 8.5 | Lower |
| Clearance Mechanism | CYP-mediated oxidation | CYP-mediated oxidation | Renal / Phase II | Shift from Phase I (Oxidation) to Phase II or unchanged renal excretion. |
Visualization: Structural Impact on Metabolism
The following diagram illustrates the decision logic and mechanistic consequences of scaffold contraction.
Figure 1: Decision pathway for ring contraction. Transitioning to azetidine mitigates oxidative metabolism but introduces ring-opening risks.[2]
Case Studies in Drug Discovery
Baricitinib (JAK Inhibitor)
-
Challenge: Early analogs containing larger saturated rings showed suboptimal metabolic stability and selectivity.
-
Solution: Incorporation of an azetidine ring linked to the ethylsulfonyl group.
-
Outcome: The azetidine moiety reduced lipophilicity compared to a cyclobutane or piperidine analog, improving the pharmacokinetic profile while maintaining structural rigidity required for JAK1/JAK2 selectivity. The ring remained metabolically robust in vivo.
Cobimetinib (MEK Inhibitor)
-
Challenge: Balancing potency with oral bioavailability and metabolic stability.
-
Solution: Utilization of a 3-substituted azetidine.[2]
-
Outcome: The azetidine provided a specific vector for the hydroxyl group, optimizing solubility. Unlike pyrrolidine analogs which were more prone to N-dealkylation, the azetidine analog demonstrated a favorable clearance profile, contributing to its approval.
Cautionary Tale: Aryl Azetidines
-
Issue: N-linked heteroaryl azetidines can exhibit instability.
-
Data: Research has shown that if the N-substituent is electron-deficient or if the system is exposed to acidic conditions, the ring strain can drive hydrolysis (ring opening) or glutathione (GSH) attack.
-
Mitigation: Avoid placing strong electron-withdrawing groups directly on the azetidine nitrogen if the compound will face highly acidic environments, or screen early for GSH adducts.
Experimental Protocols
To validate the metabolic advantage of an azetidine analog, a rigorous Microsomal Stability Assay is required. This protocol is designed to measure Intrinsic Clearance (
Protocol: Microsomal Metabolic Stability
Objective: Determine the in vitro half-life (
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound (10 mM DMSO stock).[4]
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow (Step-by-Step):
-
Preparation: Dilute test compound to 1
in phosphate buffer (100 mM, pH 7.4). Final DMSO < 0.1%. -
Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to detect chemical instability (crucial for azetidines to rule out spontaneous ring opening).
-
-
Sampling: Remove aliquots (50
) at minutes. -
Termination: Immediately dispense aliquots into 150
ice-cold Stop Solution (ACN) to quench the reaction. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Visualization: Experimental Workflow
Figure 2: Microsomal stability workflow. The "No NADPH" control is critical for azetidines to distinguish metabolic clearance from chemical instability.
Conclusion
Azetidine-containing analogs offer a powerful strategy for optimizing metabolic stability, primarily by lowering lipophilicity and blocking metabolic soft spots found in larger saturated rings. While they introduce a risk of ring strain-driven decomposition, this is generally manageable through careful scaffold design and rigorous stability testing. For researchers, the transition from piperidine/pyrrolidine to azetidine should be viewed as a standard "lipophilicity-lowering" tactic that often yields the secondary benefit of extended half-life.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry, 2021. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols, 2004.[5] Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. PubMed. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2021. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020. ACS Publications. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Comparative Validation Guide: HPLC-MS Strategies for Azetidin-3-ylmethanamine Purity Profiling
Executive Summary
Azetidin-3-ylmethanamine (CAS: 116770-48-0) represents a critical class of strained, polar heterocycles used as building blocks in modern drug discovery.[1][2] Its high polarity (LogP ≈ -1.1), lack of UV-active chromophores, and basicity render standard Reversed-Phase Liquid Chromatography (RPLC) with UV detection ineffective.[1]
This guide objectively compares the industry-standard HILIC-MS methodology against traditional alternatives (NMR, IP-RPLC).[1] It provides a validated, self-correcting protocol designed to meet ICH Q2(R2) standards for purity assessment in pharmaceutical development.[1]
Part 1: The Analytical Challenge
The structural integrity of Azetidin-3-ylmethanamine is often compromised by ring-opening events or residual benzyl-protected intermediates during synthesis.[1] The analytical challenge is threefold:
-
Retention Failure: On standard C18 columns, the molecule elutes in the void volume (
), causing co-elution with salts and matrix effects. -
Detection Failure: The molecule lacks a conjugated
-system, making UV detection (254 nm) impossible and low-wavelength detection (200-210 nm) non-specific.[1] -
Quantification Failure: NMR provides structural certainty but lacks the dynamic range to quantify trace impurities (<0.1%) required for GMP release.[1]
Decision Matrix: Selecting the Right Methodology
Figure 1: Analytical Decision Tree. HILIC-MS is the only pathway offering both retention of polar amines and high-sensitivity detection.
Part 2: Strategic Comparison of Methods
The following table contrasts the performance of the proposed HILIC-MS method against common alternatives.
| Feature | HILIC-MS (Recommended) | 1H-NMR (qNMR) | IP-RPLC (Ion-Pairing) |
| Mechanism | Partitioning into water-enriched layer on polar stationary phase.[1] | Nuclear spin resonance quantification. | Hydrophobic interaction induced by reagents (e.g., TFA, HFBA). |
| LOD/Sensitivity | High (ng/mL range).[1] Ideal for trace impurity profiling.[1] | Low (~1-5% impurity threshold).[1] | Medium . IP reagents often suppress MS ionization.[1] |
| Selectivity | Excellent for polar isomers and ring-opened byproducts.[1] | High structural specificity but poor resolution of complex mixtures.[1] | Variable. Long equilibration times required. |
| Throughput | High (10-15 min run time).[1] | Low (Manual processing/long acquisition).[1] | Low (Column dedication required due to IP contamination). |
| Validation Status | Fully validatable per ICH Q2(R2). | Hard to validate for trace impurities.[1] | Difficult due to background noise/carryover. |
Expert Insight: While Ion-Pairing (IP-RPLC) can retain polar amines, reagents like Trifluoroacetic acid (TFA) cause significant signal suppression in Mass Spectrometry (MS).[1] HILIC uses volatile buffers (Ammonium Formate/Acetate), enhancing ionization efficiency.[1]
Part 3: The Validated Protocol (HILIC-MS)
This protocol is designed as a Self-Validating System . It includes a system suitability test (SST) that must pass before sample analysis, ensuring data trustworthiness.[1]
3.1 Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (or Q-TOF).[1]
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 35°C.
3.2 Gradient Profile
-
Rationale: Start high organic to retain the polar amine, then decrease organic to elute.
-
0.0 min: 90% B
-
2.0 min: 90% B
-
10.0 min: 50% B (Linear Ramp)[1]
-
12.0 min: 50% B
-
12.1 min: 90% B
-
15.0 min: 90% B (Re-equilibration is critical in HILIC)
3.3 Mass Spectrometry Settings (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: SIM (Selected Ion Monitoring) for [M+H]+ = 87.1 Da (Parent) and MRM for impurities.[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Source Temp: 350°C.
3.4 The Self-Validating Workflow
Figure 2: Self-Validating Analytical Workflow. The sequence proceeds only if SST criteria (RSD < 2.0%, Tailing Factor < 1.5) are met.
Part 4: Validation Metrics (ICH Q2(R2) Alignment)
To validate this method for regulatory submission, the following criteria must be demonstrated.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject Mobile Phase, Placebo, and known synthesis intermediates (e.g., Benzyl-azetidine).[1] | No interfering peaks at retention time of Azetidin-3-ylmethanamine.[1] |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target concentration). | |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels. | Recovery between 95.0% – 105.0%.[1] |
| Precision | Repeatability (n=6 injections) and Intermediate Precision (different days/analysts). | RSD |
| LOD / LOQ | Signal-to-Noise (S/N) ratio calculation. | LOD (S/N ~ 3), LOQ (S/N ~ 10).[1] |
Part 5: Troubleshooting & Expert Insights
1. Peak Tailing:
-
Cause: Interaction between the amine and residual silanols on the silica surface.
-
Solution: Ensure the buffer concentration is at least 10 mM.[1] The ammonium ions compete for silanol sites, sharpening the amine peak.
2. Retention Time Shift:
-
Cause: HILIC columns are sensitive to water layer formation.[1]
-
Solution: Never rush the re-equilibration step.[1] The column needs at least 20 column volumes of the initial high-organic phase to re-establish the water layer.
3. Sample Diluent Mismatch:
-
Cause: Dissolving the sample in 100% water.[1]
-
Solution: Dissolve the sample in the starting mobile phase (90% ACN / 10% Buffer). Injecting a high-water sample into a HILIC column disrupts the partitioning mechanism, causing peak distortion.
References
-
International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Link
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (n.d.).[1][6] Azetidin-3-ylmethanamine (Compound Summary). National Library of Medicine.[1] Link
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Sources
- 1. [3-(Aminomethyl)azetidin-3-yl]methanamine | C5H13N3 | CID 55281159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. database.ich.org [database.ich.org]
- 6. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Azetidin-3-ylmethanamine
Executive Summary & Risk Context
Azetidin-3-ylmethanamine (CAS: 1356016-56-8 for free base; 100465-45-6 for 2HCl salt) is a valuable strained azetidine building block used in medicinal chemistry to introduce conformational restriction. However, its utility comes with significant safety risks derived from its amine functionality and ring strain .
The Core Hazard: As a secondary/primary amine, this compound is corrosive (Skin Corr. 1B) and capable of causing irreversible eye damage (Eye Dam. 1). Unlike simple acids that coagulate proteins (forming a barrier), alkaline amines induce liquefaction necrosis . They saponify fatty tissues and penetrate deep into the dermis, often continuing to destroy tissue long after the initial exposure.
Operational Directive: Treat the free base (liquid) as a high-volatility corrosive threat. Treat the dihydrochloride salt (solid) as a corrosive dust hazard. The protocols below are designed to prevent contact, inhalation, and cross-contamination.
PPE Selection Matrix
This matrix is not a suggestion; it is a requirement based on the physical state of the reagent.
| Protection Zone | Scenario A: Solid Handling (Dihydrochloride Salt) | Scenario B: Liquid Handling (Free Base / Solution) | Scenario C: Spill / Bulk Transfer (>50 mL/g) |
| Hand Protection | Double Nitrile (min 5 mil outer). Rationale: Protects against corrosive dust. | Double Nitrile (min 5 mil) OR Silver Shield® (Laminate) . Rationale: Small amines can permeate thin nitrile rapidly. | Butyl Rubber or Laminate . Rationale: Nitrile breakthrough for aliphatic amines can occur in <1 minute.[1] |
| Eye/Face | Chemical Splash Goggles . Standard safety glasses are insufficient for corrosive dusts. | Chemical Splash Goggles + Face Shield (8-inch). Rationale: Prevents splash-back during syringe transfer. | Full Face Respirator (if outside hood) or Goggles + Shield. |
| Respiratory | Fume Hood (Face velocity: 100 fpm). N95 is acceptable only inside the hood for static. | Fume Hood (Sash at 18"). Strictly no open-bench handling. | SCBA or Full Face with OV/AG Cartridges (Emergency only). |
| Body | Lab Coat (100% Cotton/Flame Resistant) + Long Sleeves. | Chemical Resistant Apron (Tyvek or PVC) over Lab Coat. | Tychem® Suit (Level B protection). |
Decision Logic: PPE Selection
The following logic flow ensures you select the correct barrier based on the compound's state and quantity.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and volume.
Operational Protocols (Step-by-Step)
Phase 1: Preparation (Pre-Work)
-
Glove Check: Inspect nitrile gloves for pinholes. If using the free base, ensure you have a "sacrificial" outer glove layer to strip immediately upon contamination.
-
Atmosphere: Azetidines are often hygroscopic and air-sensitive (absorbing CO₂ to form carbamates). Plan to work under nitrogen or argon flow.
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Do not use strong acids for cleanup as the heat of neutralization can vaporize the amine.
Phase 2: Handling & Synthesis
-
Weighing (Solid): Use an antistatic gun if the dihydrochloride salt is static-prone. Weigh inside the fume hood. If the balance is outside, use a tared, sealed secondary container.
-
Transfer (Liquid):
-
Technique: Use positive-displacement pipettes or glass syringes with Luer-lock needles.
-
Avoid: Do not pour from the bottle. The "glug" effect creates aerosols.
-
Causality: Amines have low surface tension and "creep." Wipe threads of bottles with a dry Kimwipe before closing to prevent the cap from seizing due to salt formation.
-
Phase 3: Decontamination & Waste
-
Immediate Wipe: Wipe all surfaces (balance, hood sash) with a paper towel dampened with 5% acetic acid, then water.
-
Waste Segregation:
-
DO NOT mix with oxidizing agents (peroxides, nitric acid) in the waste stream. This can lead to exothermic runaway or explosive azides/nitro compounds.
-
Label: "Basic Organic Waste - Corrosive."[2]
-
Safety Workflow & Emergency Response
This diagram illustrates the closed-loop safety system for handling this reagent.
Figure 2: Operational workflow emphasizing the divergence path for spill management.
Emergency Response Specifics
-
Skin Contact: Immediate flush for 15+ minutes .[3] Do not use vinegar on the skin (risk of thermal reaction); use copious water.
-
Eye Contact: Flush for 30 minutes . Alkaline burns require longer flushing than acid burns because alkalis penetrate the cornea.
-
Spill Cleanup:
-
Evacuate the immediate area if the free base (volatile) is spilled outside the hood.
-
Don Butyl gloves.
-
Cover with vermiculite or sand.
-
Slowly apply dilute citric acid to the absorbent material to neutralize.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54596329, Azetidin-3-ylmethanamine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
